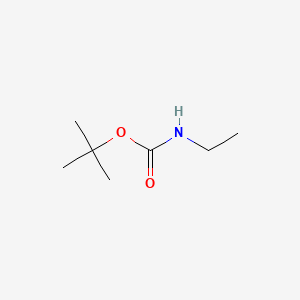

Tert-butyl N-ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTGQSQWSKCNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458525 | |

| Record name | Tert-butyl N-ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38267-76-4 | |

| Record name | Tert-butyl N-ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Synthetic Utility of tert-Butyl N-ethylcarbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-ethylcarbamate, a vital intermediate in modern organic synthesis. As a quintessential example of a Boc-protected amine, its physical properties, spectroscopic signature, and chemical reactivity are of paramount importance to researchers in pharmaceutical and materials science. This document moves beyond a simple recitation of data, offering field-proven insights into its synthesis, characterization, and strategic application. We will explore the causality behind its characteristic spectral features and provide a robust, self-validating protocol for its preparation and purification. The guide is structured to serve as a practical reference for scientists leveraging this versatile building block in multi-step synthetic campaigns.

Core Physical and Chemical Properties

This compound (CAS Number: 14959-33-0) is the product of formally protecting ethylamine with a tert-butoxycarbonyl (Boc) group. This transformation converts a volatile, nucleophilic primary amine into a stable, manageable solid or oil that is amenable to a wide range of reaction conditions under which a free amine would be incompatible. Its core properties are summarized below. While direct experimental data for some properties are not widely published, reliable predictions can be made based on closely related analogs.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 14959-33-0 | Chemical Registry |

| Molecular Formula | C₇H₁₅NO₂ | - |

| Molecular Weight | 145.20 g/mol | Calculated |

| Physical State | Colorless oil or low-melting solid | Typical for similar small carbamates |

| Boiling Point | ~180-190 °C (Predicted) | Extrapolated from tert-butyl N-methylcarbamate (~177 °C)[1] |

| Density | ~0.93-0.95 g/cm³ (Predicted) | Extrapolated from tert-butyl N-methylcarbamate (~0.937 g/cm³)[1] |

| Solubility | Soluble in a wide range of organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF, Methanol).[2] Slightly soluble in water. | Polarity and functional groups |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical. The following section details the expected spectroscopic data, which serve as a fingerprint for the molecule. The interpretation is grounded in the predictable electronic environments of the molecule's functional groups.

Caption: Structure of this compound with NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The simplicity of the this compound spectrum is a direct reflection of its molecular symmetry.

| ¹H NMR (Proton) | Expected δ (ppm) | Multiplicity | Integration | Assignment (See Diagram) | Causality |

| Signal a | 1.0 - 1.2 | Triplet (t) | 3H | -CH₃ (ethyl) | Coupled to the adjacent two protons of the CH₂ group (b). |

| Signal b | 3.1 - 3.3 | Quartet (q) | 2H | -CH₂- | Coupled to the adjacent three protons of the CH₃ group (a). |

| Signal c | 1.4 - 1.5 | Singlet (s) | 9H | -C(CH₃)₃ | Nine protons are chemically and magnetically equivalent; no adjacent protons to couple with.[3] |

| N-H | 4.5 - 5.0 | Broad Singlet (br s) | 1H | -NH- | Broad signal due to quadrupole broadening and potential solvent exchange. |

| ¹³C NMR (Carbon) | Expected δ (ppm) | Assignment (See Diagram) | Causality |

| Signal 1 | 14 - 16 | -CH₃ (ethyl) | Aliphatic sp³ carbon in the upfield region. |

| Signal 2 | 35 - 37 | -CH₂- | Aliphatic sp³ carbon adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. |

| Signal 3 | 28.0 - 28.5 | -C(CH₃)₃ | Highly shielded, equivalent methyl carbons of the tert-butyl group.[3] |

| Signal 4 | 79 - 81 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen atom.[3] |

| Signal 5 | 155 - 157 | C=O (carbamate) | Carbonyl carbon, significantly deshielded by two adjacent heteroatoms (O and N).[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The carbamate moiety provides two intense, characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3350 | Medium-Strong | Amine/Amide N-H |

| C-H Stretch (sp³) | 2850 - 2980 | Strong | Alkyl C-H |

| C=O Stretch | 1680 - 1705 | Very Strong | Carbamate Carbonyl |

| N-H Bend | 1510 - 1540 | Strong | Amine/Amide N-H |

| C-O Stretch | 1160 - 1180 | Strong | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is readily observed.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 146.12 | Protonated parent molecule. |

| [M+Na]⁺ | 168.10 | Sodium adduct, common in ESI. |

| [M-C₄H₈+H]⁺ | 90.05 | Loss of isobutylene (56 Da) from the parent ion, a characteristic fragmentation of tert-butyl esters and carbamates.[4] |

| [M-Boc+H]⁺ | 46.06 | Loss of the entire Boc group (100 Da) to give the ethylaminium ion. |

Synthesis and Purification Protocol

The synthesis of this compound is a robust and high-yielding reaction, exemplifying the standard procedure for Boc protection of primary amines.[5] The reaction's success hinges on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Caption: Standard workflow for the synthesis of this compound.

Experimental Protocol

-

Materials: Ethylamine (as a solution, e.g., 70% in water or 2M in THF), Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM) or Tetrahydrofuran (THF), Sodium Bicarbonate (NaHCO₃), Water (H₂O), Brine (saturated aq. NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethylamine solution (1.0 equivalent). Dilute with an equal volume of THF or DCM.

-

Base Addition: Add a solution of sodium bicarbonate (1.5 equivalents) in water. The biphasic system facilitates the reaction and neutralizes the acidic byproduct.

-

Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same organic solvent dropwise over 30 minutes. The slow addition is crucial to control the exotherm and prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with the organic solvent (e.g., DCM).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification & Validation: The crude product is often of high purity.[1] If necessary, it can be purified further by silica gel column chromatography. The final product should be validated by comparing its spectroscopic data (NMR, IR) with the expected values.

Reactivity, Stability, and Safe Handling

Chemical Reactivity and the Role of the Boc Group

The utility of this compound is defined by the stability and reactivity of the Boc protecting group.

-

Stability: The Boc group is robust and stable under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and exposure to many organometallic reagents and mild reducing agents.[6][7] This stability allows for extensive chemical modifications at other sites of a complex molecule.

-

Deprotection (Cleavage): The Boc group is prized for its facile removal under acidic conditions.[8] The mechanism is initiated by protonation of the carbamate carbonyl, followed by elimination to form the highly stable tert-butyl cation, carbon dioxide, and the free amine.[6][9] Common reagents for this transformation include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or ether.[8]

Caption: The fundamental acid-labile reactivity of the Boc protecting group.

Safety and Handling

While specific toxicity data for this compound is not widely available, general precautions for handling carbamates and alkylating agents should be strictly followed.

| Hazard Class | Precautionary Statement |

| Acute Toxicity / Irritation | May be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[10] |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. |

| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Storage | Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for complex molecular construction. Its physical properties make it easy to handle and purify, while its predictable spectroscopic signature allows for straightforward characterization. The true power of this compound lies in the robust stability of the Boc group under diverse chemical environments, contrasted with its clean and efficient removal under acidic conditions. This guide has provided the foundational data, validated protocols, and mechanistic insights required for researchers to confidently synthesize, characterize, and strategically deploy this versatile building block in their synthetic endeavors.

References

-

ResearchGate. (n.d.). A plausible mechanistic pathway for Boc cleavage. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate Mass Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[1-(4-ethylphenyl)ethyl]carbamate. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

ScienceDirect. (2005). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl methylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl allyl(ethyl)carbamate. Retrieved from [Link]

-

ResearchGate. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 1973408-97-7 | tert-Butyl (S)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(2-BROMOETHYL)CARBAMATE | CAS 39684-80-5. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl N-tert-butyl-N-nitrocarbamate. Retrieved from [Link]

-

NIST. (n.d.). Butyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl n-[2-(piperidin-3-yl)ethyl]carbamate. Retrieved from [Link]

Sources

- 1. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 2. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl carbamate [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-butyl N-ethylcarbamate chemical structure and formula

An In-depth Technical Guide to tert-butyl N-ethylcarbamate: Structure, Synthesis, and Application

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of efficient and selective molecular construction. Among these, the tert-butoxycarbonyl (Boc) group stands out as arguably the most prevalent protecting group for amines.[1] This guide provides a comprehensive technical overview of this compound, a fundamental building block that represents the Boc-protected form of ethylamine.

As a senior application scientist, this document moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound. We will explore its synthesis with an emphasis on the causality behind procedural choices, delve into the robust yet reversible nature of the Boc protecting group, and survey its applications as a critical intermediate in the synthesis of complex molecular architectures. The protocols and data herein are presented to form a self-validating system, ensuring both technical accuracy and field-proven reliability.

Chemical Identity and Physicochemical Properties

This compound is a carbamate ester that renders the highly nucleophilic and basic ethylamine group temporarily inert. This protection allows for chemical transformations to be performed on other parts of a molecule without interference from the amine.

-

Chemical Formula : C₇H₁₅NO₂

-

IUPAC Name : this compound

-

Synonyms : N-Boc-ethylamine, N-Ethylcarbamic acid tert-butyl ester

The key physicochemical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| Molecular Weight | 145.20 g/mol | PubChem |

| Appearance | Colorless liquid or low-melting solid | |

| Boiling Point | 175-177 °C (lit.) | |

| Density | 0.933 g/mL at 25 °C (lit.) | |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol).[2] | |

| Refractive Index (n²⁰/D) | 1.423 (lit.) |

Synthesis of this compound: The Boc Protection of Ethylamine

The most direct and widely adopted method for synthesizing this compound is the reaction of ethylamine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is a classic example of nucleophilic acyl substitution.[1]

Causality of Experimental Design

-

Reagent Choice (Boc₂O) : Di-tert-butyl dicarbonate is an excellent electrophile for this transformation.[3] The amine nitrogen attacks one of the carbonyl carbons. The resulting tetrahedral intermediate collapses, expelling a highly stable leaving group: a tert-butyl carbonate anion. This anion readily decomposes into the inert carbon dioxide gas and a tert-butoxide anion, driving the reaction forward.[1]

-

Solvent and Temperature : The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the reactants. It is often initiated at 0 °C to control the initial exothermic reaction between the amine and the anhydride, and then allowed to warm to room temperature to ensure completion.[2]

-

Base : A non-nucleophilic base, such as triethylamine (TEA) or even an excess of the starting ethylamine, is used to neutralize the proton liberated from the amine upon its acylation. This prevents the formation of an ammonium salt, which would be unreactive.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylamine (as a solution, e.g., 70% in water or 2M in THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 eq) and triethylamine (1.5 eq) in methanol (or THF) at 0 °C (ice bath).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred amine solution over 30 minutes. A white precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Upon completion, add water to the reaction mixture to dilute it.

-

Extract the aqueous layer with dichloromethane (2x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which is often a colorless oil of high purity. Further purification, if necessary, can be achieved by vacuum distillation.

Caption: Synthetic workflow for this compound.

The Boc Group: A Robust and Reversible Shield

The utility of this compound is entirely dependent on the properties of the Boc group. It is stable to a wide range of reagents, including most nucleophiles and basic conditions, allowing for orthogonal protection strategies in complex syntheses.[4][5] However, its true power lies in its facile removal under acidic conditions.

Mechanism of Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds through a stable carbocation intermediate.[3][6]

-

Protonation : A strong acid, typically trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an alcohol or dioxane, protonates the carbonyl oxygen of the carbamate.[1][3]

-

Formation of tert-butyl Cation : The protonated intermediate is unstable and collapses. The C-O bond cleaves to release a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid.[3]

-

Decarboxylation : The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and regenerating the free ethylamine.[1][3]

The evolution of CO₂ gas is a convenient indicator that the deprotection reaction is proceeding.[1]

Caption: The protection-deprotection cycle of an amine using the Boc group.

Applications in Drug Development and Organic Synthesis

This compound is not an end product but a critical intermediate. Its value lies in providing a masked version of the ethylamine synthon.

-

Pharmaceutical Intermediates : The ethylamine moiety is a common structural motif in a vast number of bioactive molecules and pharmaceuticals. By using N-Boc-ethylamine, synthetic chemists can build complex molecular scaffolds. For instance, the free N-H of the carbamate can be deprotonated and alkylated, or the ethyl group can be part of a larger fragment that undergoes other transformations before the final deprotection step unmasks the primary amine for a concluding reaction, such as amide bond formation or reductive amination. Related carbamate intermediates are used in the synthesis of kinase inhibitors and other targeted therapeutics.[4][7]

-

Selective Functionalization : In molecules containing multiple reactive sites, including other amines or hydroxyl groups, the Boc group's specific acid-lability allows for selective deprotection. This is crucial in multi-step syntheses where different functional groups must be revealed sequentially.[4][8]

-

Solid-Phase Peptide Synthesis (SPPS) : While N-Boc protected amino acids are more traditional in this field, the principles are identical. The Boc group protects the alpha-amine of an amino acid while its carboxyl group is coupled to a growing peptide chain. The Boc group is then removed with acid before the next protected amino acid is added.

Analytical Characterization for Quality Control

Confirming the identity and purity of this compound is essential before its use in subsequent synthetic steps. Spectroscopic methods are the primary tools for this validation.[9]

-

¹H NMR Spectroscopy : The proton NMR spectrum provides an unambiguous fingerprint of the molecule.

-

tert-Butyl group : A sharp, integrating to 9 protons, will appear as a singlet (s) around δ 1.4 ppm.[2]

-

Ethyl group (CH₂) : A quartet (q) integrating to 2 protons will be seen around δ 3.1-3.2 ppm, coupled to the methyl protons.

-

Ethyl group (CH₃) : A triplet (t) integrating to 3 protons will appear around δ 1.1 ppm, coupled to the methylene protons.

-

Amine proton (N-H) : A broad singlet or triplet, integrating to 1 proton, will typically appear around δ 4.5-5.0 ppm. Its position and multiplicity can be variable.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups.[9]

-

N-H Stretch : A sharp to moderately broad peak around 3350-3450 cm⁻¹ indicates the N-H bond of the carbamate.

-

C=O Stretch : A very strong, sharp peak around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.[10]

-

C-H Stretches : Strong peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds.

-

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool that embodies the principles of protection group chemistry. Its straightforward synthesis, robust stability under a variety of conditions, and clean, high-yielding deprotection under specific acidic protocols make it an invaluable asset for organic chemists. For professionals in drug discovery and development, a thorough understanding of this and related Boc-protected intermediates is fundamental to the rational design and efficient execution of synthetic routes toward novel and complex therapeutic agents.

References

- J&K Scientific LLC. BOC Protection and Deprotection.

- Benchchem. Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide.

- ChemicalBook. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5.

- Benchchem. A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Chemistry Steps. Boc Protecting Group for Amines.

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -...

- ChemBK. tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate.

- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

synthesis of tert-butyl N-ethylcarbamate from tert-butanol

An In-depth Technical Guide to the Synthesis of tert-Butyl N-ethylcarbamate from tert-Butanol

Introduction

This compound is a carbamate derivative featuring the tert-butoxycarbonyl (Boc) group, a cornerstone of modern organic synthesis. The Boc group serves as a crucial protecting group for amines, prized for its stability across a wide range of chemical conditions and its facile, selective removal under acidic conditions. This guide provides a comprehensive technical overview for the , designed for researchers, chemists, and professionals in drug development. The primary and most direct synthetic route involves the reaction of tert-butanol with ethyl isocyanate. This document details the underlying chemical principles, a robust experimental protocol, critical safety considerations, and the rationale behind key procedural steps.

Synthetic Strategy and Mechanistic Principles

The formation of carbamates (urethanes) from the reaction of an alcohol with an isocyanate is a fundamental and highly efficient transformation in organic chemistry. This pathway is the most direct method for synthesizing this compound from the specified starting materials.

Core Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The key steps are as follows:

-

Nucleophilic Attack: The oxygen atom of the tert-butanol hydroxyl group, possessing lone pairs of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the ethyl isocyanate.

-

Proton Transfer: This attack forms a transient, unstable intermediate. A subsequent proton transfer from the alcohol's oxygen to the isocyanate's nitrogen atom occurs. This step can be facilitated by the solvent or other alcohol molecules acting as a proton shuttle.[1]

-

Product Formation: The proton transfer neutralizes the charges, resulting in the stable C-O and N-H bonds of the final this compound product.

While the reaction can proceed without a catalyst, it is often accelerated by bases or acids.[1] However, caution is paramount, as base-catalyzed reactions of isocyanates with alcohols in the absence of an inert solvent can be violently exothermic and potentially explosive.[2][3]

Caption: Reaction mechanism for urethane formation.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of this compound. The procedure emphasizes control over reaction conditions and adherence to strict safety measures due to the hazardous nature of ethyl isocyanate.

Materials and Equipment

-

Reagents: tert-Butanol (anhydrous), Ethyl Isocyanate, Anhydrous Toluene (or Tetrahydrofuran), Magnesium Sulfate (anhydrous).

-

Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a drying tube (or nitrogen/argon inlet), ice-water bath, rotary evaporator.

Quantitative Data

The following table outlines the reagent quantities for a representative synthesis.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| tert-Butanol | 74.12 | 0.10 | 1.0 | 7.41 g (9.4 mL) |

| Ethyl Isocyanate | 71.08 | 0.105 | 1.05 | 7.46 g (8.3 mL) |

| Anhydrous Toluene | - | - | - | 100 mL |

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen). This prevents the highly reactive ethyl isocyanate from reacting with atmospheric moisture.

-

Reagent Preparation: Dissolve 7.41 g (0.10 mol) of tert-butanol in 100 mL of anhydrous toluene in the reaction flask.

-

Controlled Addition: Cool the solution in an ice-water bath to 0-5 °C. Charge the dropping funnel with 7.46 g (0.105 mol) of ethyl isocyanate. Add the ethyl isocyanate dropwise to the stirred tert-butanol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and slow addition is crucial for control.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitoring: The reaction's progress can be monitored using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. A complete reaction is indicated by the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Carefully add 5 mL of methanol to quench any unreacted ethyl isocyanate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

If necessary, purify the product further by recrystallization from hexane or by flash column chromatography on silica gel.

-

Visualization of Experimental Workflow

Caption: Simplified workflow for the synthesis.

Safety, Handling, and Trustworthiness

Ensuring the integrity of the experiment and the safety of the researcher is paramount. This protocol is a self-validating system when strict adherence to safety guidelines is maintained.

Hazard Analysis and Mitigation

-

Ethyl Isocyanate: This compound is highly toxic, volatile, and extremely reactive.[4]

-

Toxicity: It is a potent respiratory irritant and sensitizer that can cause severe occupational asthma.[5] Inhalation of vapors must be strictly avoided.[4]

-

Reactivity: It reacts exothermically with water, alcohols, and amines.[2] Reaction with water produces carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.

-

Handling: All manipulations must be conducted within a certified chemical fume hood.[4] Ensure all glassware is thoroughly dried to prevent uncontrolled reactions with residual water.

-

-

tert-Butanol: This reagent is a flammable liquid and vapor. It can cause skin and eye irritation.[3] Keep away from ignition sources.

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[4]

-

Hand Protection: Use chemical-resistant gloves, such as butyl rubber gloves. Latex or nitrile gloves are not recommended as they offer insufficient protection against isocyanates.

-

Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing.

-

Emergency Procedures

-

Spills: In the event of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Do not use water.

-

Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[4]

Conclusion

The and ethyl isocyanate is an efficient and direct method. The success of this procedure hinges on meticulous control of reaction conditions, particularly temperature, and an unwavering commitment to safety. The extreme toxicity and reactivity of ethyl isocyanate demand rigorous handling protocols and the use of appropriate personal protective equipment. By following this guide, researchers can safely and effectively prepare this valuable carbamate for its diverse applications in organic synthesis.

References

-

Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]

-

How to Safely Handle Isocyanates?. XIAMEN NEPARTICLE TECHNOLOGY CO., LTD. [Link]

-

Isocyanates: Working Safely. California Department of Public Health. [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

Sources

- 1. Tert-butyl isocyanate, |For Research [benchchem.com]

- 2. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. TERT-BUTYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]

- 5. cdph.ca.gov [cdph.ca.gov]

The Cornerstone of Amine Protection: A Technical Guide to tert-Butyl N-Ethylcarbamate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of pharmaceutical development, the strategic protection and deprotection of functional groups is paramount. Among these, the amine moiety, with its inherent nucleophilicity and basicity, often requires a temporary mask to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group stands as a titan in this field, and its application in the formation of carbamates is a foundational technique. This guide provides a comprehensive technical overview of tert-butyl N-ethylcarbamate, a key exemplar of this class of compounds, detailing its synthesis, reaction mechanisms, and critical role as a building block in modern drug discovery.

Nomenclature and Physicochemical Properties

The correct IUPAC name for the compound commonly referred to as this compound is tert-butyl ethylcarbamate . It is a carbamate ester characterized by an ethyl group attached to the nitrogen atom and a tert-butyl group forming the ester moiety.

While specific experimental data for this exact compound is not extensively published, its properties can be reliably inferred from closely related analogues.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale / Comparison with Analogues |

| Molecular Formula | C₇H₁₅NO₂ | Direct calculation |

| Molecular Weight | 145.20 g/mol | Direct calculation |

| Appearance | Colorless oil or low-melting solid | Similar to other short-chain N-alkylated Boc-carbamates |

| Melting Point (°C) | < 30 | tert-Butyl N-(2-bromoethyl)carbamate has a melting point of 30-32 °C[1]. The absence of the heavy bromine atom would likely lower the melting point. |

| Boiling Point (°C) | ~180-200 | Extrapolated from similar N-alkylated carbamates. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol).[1] | Carbamate structure with alkyl groups confers good solubility in a range of organic media. |

The Chemistry of Amine Protection: Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic attack by an amine on an activated carbonyl compound. The most common and efficient laboratory-scale method utilizes di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.

Synthetic Protocol: The Protection of Ethylamine

The reaction proceeds by treating ethylamine with di-tert-butyl dicarbonate in a suitable solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction can be performed at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents) to the stirred ethylamine solution.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. If necessary, the product can be further purified by silica gel column chromatography.

The "Why": Mechanistic Insights into Boc Protection

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The protection of ethylamine with Boc anhydride proceeds through a nucleophilic acyl substitution pathway.

The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[2][3] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the stable tert-butoxycarbonate anion as a leaving group.[2][3] This anion is basic enough to deprotonate the newly formed, positively charged carbamate, yielding the final product and byproducts, tert-butanol and carbon dioxide.[2][4]

Caption: Mechanism of N-Boc protection using Boc anhydride.

For less reactive amines, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed. DMAP acts as a nucleophilic catalyst, first reacting with Boc anhydride to form a more reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the amine.[4]

The Art of Deprotection: Releasing the Amine

A key advantage of the Boc group is its facile removal under acidic conditions, while remaining stable to a wide range of other reagents, including bases and nucleophiles.[5] This orthogonality is a cornerstone of modern protecting group strategy.

Deprotection Protocol

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

Experimental Protocol: Deprotection of this compound

-

Reaction Setup: Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a few equivalents to using it as a co-solvent. The reaction is typically rapid and occurs at room temperature.

-

Monitoring and Work-up: The reaction can be monitored by TLC. Upon completion, the excess acid and solvent are removed under reduced pressure. The resulting amine salt can then be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.

Deprotection Mechanism

The deprotection mechanism is essentially the reverse of the protection, initiated by protonation of the carbamate's carbonyl oxygen by the strong acid.[3][6] This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Milder acidic conditions, such as aqueous phosphoric acid, can also be effective for deprotection and may offer better selectivity in the presence of other acid-sensitive functional groups.[7][8]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale / Notes |

| ¹H NMR | -C(CH₃)₃ | ~1.4 ppm (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| -N-CH₂-CH₃ | ~3.1-3.3 ppm (quartet, 2H) | Methylene protons adjacent to the nitrogen of the carbamate. | |

| -N-CH₂-CH₃ | ~1.1 ppm (triplet, 3H) | Methyl protons of the ethyl group. | |

| -NH- | ~4.5-5.5 ppm (broad singlet, 1H) | The carbamate N-H proton, which can be broad and its position can vary with concentration and solvent. | |

| ¹³C NMR | -C(CH₃)₃ | ~80 ppm | Quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | ~28 ppm | Methyl carbons of the tert-butyl group. | |

| -C=O | ~156 ppm | Carbonyl carbon of the carbamate. | |

| -N-CH₂-CH₃ | ~35-40 ppm | Methylene carbon of the ethyl group. | |

| -N-CH₂-CH₃ | ~15 ppm | Methyl carbon of the ethyl group. | |

| IR Spectroscopy | N-H stretch | ~3300-3400 cm⁻¹ (sharp to broad) | Stretching vibration of the N-H bond. |

| C=O stretch | ~1680-1710 cm⁻¹ (strong, sharp) | Carbonyl stretch is a very prominent feature of carbamates. | |

| C-O stretch | ~1160-1250 cm⁻¹ | Stretching of the C-O bonds of the carbamate. | |

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z = 146.12 | Protonated molecular ion. |

| [M-C₄H₈+H]⁺ | m/z = 90.05 | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pattern. |

Note: NMR chemical shifts are estimates and can vary depending on the solvent used.[9][10] The IR stretching frequencies are based on typical ranges for carbamates.[11]

Applications in Drug Development and Synthesis

This compound, and Boc-protected amines in general, are indispensable tools in drug discovery and organic synthesis.[12] Their primary utility lies in their role as protected building blocks. By temporarily masking the reactivity of the amine, chemists can perform reactions on other parts of a molecule without interference.

This strategy is fundamental in:

-

Peptide Synthesis: In the stepwise construction of peptides, the N-terminus of one amino acid must be protected while its C-terminus is coupled to the next amino acid in the sequence. The Boc group has historically been a cornerstone of this field.

-

Complex Molecule Synthesis: In the total synthesis of natural products and the development of novel pharmaceutical agents, molecules often contain multiple amine groups. Orthogonal protection strategies, where different amine groups are protected with groups that can be removed under different conditions (e.g., acid-labile Boc and base-labile Fmoc), are crucial for selectively modifying specific sites.[5]

-

Combinatorial Chemistry: The generation of libraries of related compounds for high-throughput screening often relies on solid-phase synthesis, where the stability and reliable cleavage of protecting groups like Boc are essential.

The ethyl group in this compound can be a simple structural component or a precursor to more complex functionalities, making it a versatile starting material for a wide range of synthetic targets.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its reagents.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a quintessential example of the broader class of Boc-protected amines, which are foundational to modern organic synthesis. The ease of its formation, its stability under a variety of reaction conditions, and the efficiency of its removal under specific acidic protocols make the Boc group an invaluable tool for the synthetic chemist. A thorough understanding of its properties, synthesis, and the mechanisms of its application provides researchers and drug development professionals with the knowledge to strategically and effectively utilize this critical protecting group in the creation of complex and novel molecules that can address pressing therapeutic needs.

References

-

PubChem. tert-butyl N-[1-(4-ethylphenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl allyl(ethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

PubChem. tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Patsnap. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Eureka. [Link]

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Li, B., et al. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PubChem. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

-

DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -. DergiPark. [Link]

-

ResearchGate. How can I deprotect esters using TFA?. ResearchGate. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal. [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Indian Journal of Chemistry. Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link]

-

PubMed. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. PubMed. [Link]

-

ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... ResearchGate. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

-

PubChem. Tert-butyl n-[2-(oxiran-2-yl)ethyl]carbamate. National Center for Biotechnology Information. [Link]

Sources

- 1. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. abmole.com [abmole.com]

- 16. combi-blocks.com [combi-blocks.com]

The Synthetic Versatility of Tert-Butyl N-Ethylcarbamate and Its Derivatives: A Technical Guide for Researchers

Introduction: The Carbamate Moiety as a Cornerstone in Modern Organic Synthesis

In the landscape of modern drug discovery and complex molecule synthesis, the carbamate functional group stands out for its unique combination of stability and tunable reactivity.[1][2] Among the various carbamate protecting groups and building blocks, those derived from tert-butyl alcohol, particularly tert-butyl N-ethylcarbamate and its analogues, offer a powerful toolkit for the synthetic chemist. Their widespread use stems from the robust nature of the tert-butoxycarbonyl (Boc) group, which can withstand a broad spectrum of reaction conditions while being readily removable under specific acidic environments.[3] This differential reactivity is the cornerstone of their utility, enabling the selective protection and manipulation of amine functionalities in multifaceted synthetic pathways.[4]

This technical guide provides an in-depth exploration of this compound and its key derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying strategic considerations in their application. We will delve into the synthesis of these crucial reagents, their physicochemical properties, and their pivotal role as versatile intermediates in the construction of pharmaceutically active compounds.

Core Compound Profile: Tert-butyl carbamate

The foundational unit for the compounds discussed herein is tert-butyl carbamate. Understanding its properties is essential for appreciating the behavior of its N-substituted derivatives.

| Property | Value | Source |

| CAS Number | 4248-19-5 | [5][6] |

| Molecular Formula | C5H11NO2 | [5][6] |

| Molecular Weight | 117.15 g/mol | [5][6] |

| Appearance | White to slightly yellow needles | [6] |

| Melting Point | 105-108 °C | [6] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [6] |

Synthesis of N-Substituted Tert-Butyl Carbamate Derivatives: A Strategic Overview

The introduction of substituents on the nitrogen atom of tert-butyl carbamate opens up a vast chemical space for the design of novel molecules. The general strategy for synthesizing N-substituted derivatives often involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O). This approach allows for the protection of an amine, rendering it less nucleophilic and enabling selective reactions at other sites within the molecule.

A prime example is the synthesis of tert-butyl (2-aminoethyl)carbamate, a key precursor for many more complex derivatives.

Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This protocol is a widely used method for the mono-Boc protection of ethylenediamine. The use of a large excess of the diamine is a critical experimental choice to favor the formation of the mono-protected product over the di-protected byproduct.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

-

Argon (or other inert gas)

Procedure:

-

In a suitable reaction vessel, create a mixture of ethylenediamine (a significant excess), dioxane, water, and magnesium oxide.[3][7]

-

Stir the mixture vigorously at room temperature under an inert atmosphere.[3][7]

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture dropwise over approximately 20-30 minutes.[3][7]

-

Continue to stir the reaction mixture at room temperature for 16-24 hours.[3][7]

-

After the reaction is complete, filter the mixture to remove any solid magnesium oxide.[7]

-

Concentrate the filtrate under reduced pressure.[7]

-

The resulting residue can be further purified by extraction with a suitable solvent like diethyl ether, followed by concentration of the extracts.[7]

-

For higher purity, the resulting oil can be distilled under high vacuum.[7]

Key Derivatives of this compound in Drug Discovery and Development

The true synthetic power of tert-butyl carbamates is realized in their more complex, functionalized derivatives. These molecules serve as pivotal building blocks in the synthesis of a wide array of pharmaceutical agents.

Tert-butyl N-(2-bromoethyl)carbamate

This derivative is a valuable bifunctional reagent, possessing both a protected amine and a reactive alkyl halide.

| Property | Value | Source |

| CAS Number | 39684-80-5 | [8][9] |

| Molecular Formula | C7H14BrNO2 | [8] |

| Molecular Weight | 224.098 g/mol | [8] |

| IUPAC Name | tert-butyl N-(2-bromoethyl)carbamate | [8] |

Synthetic Utility: The presence of the bromo group allows for nucleophilic substitution reactions, enabling the introduction of the N-Boc-protected ethylamine moiety into a target molecule. This is a common strategy for building linkers in drug conjugates or for synthesizing more complex amine-containing structures.

Tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate

This compound is an example of a more elaborate diamine with differential protection.

| Property | Value | Source |

| CAS Number | 122734-34-3 | [10] |

| Molecular Formula | C11H24N2O2 | [10] |

| Molecular Weight | Not specified | |

| IUPAC Name | tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate | [10] |

Synthetic Utility: The presence of both a Boc-protected secondary amine and a free primary amine allows for sequential, selective reactions at two different nitrogen centers. This is particularly useful in the construction of asymmetrical molecules and in peptide synthesis.[11]

Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate

A key intermediate in the synthesis of advanced pharmaceutical compounds.

| Property | Value | Source |

| CAS Number | 2384514-21-8 | [12] |

| Molecular Formula | C16H23NO3 | [12] |

| Molecular Weight | Not specified | |

| IUPAC Name | tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate | [12] |

Application in Drug Synthesis: This derivative is a crucial intermediate in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) used in the treatment of certain types of breast cancer.[12] The formyl group provides a handle for further chemical transformations, such as reductive amination, to build the final drug structure.

Visualizing Synthetic Pathways and Workflows

To better illustrate the logical flow of synthesis and the relationships between these compounds, the following diagrams are provided.

Caption: Synthetic relationships between key tert-butyl carbamate derivatives.

Safety and Handling of Tert-Butyl Carbamate Derivatives

As with all chemical reagents, proper safety precautions are paramount when handling tert-butyl carbamate and its derivatives. The following is a general guide based on available safety data for related compounds.

General Handling Precautions:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[13][14]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[13][14]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.[13]

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][14]

-

In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]

Storage:

-

Store in a cool, dry, and well-ventilated place.[13]

-

Keep containers tightly closed.[13]

-

Store away from incompatible materials such as strong acids and oxidizing agents.[13]

It is imperative to consult the specific Safety Data Sheet (SDS) for each individual compound before use to obtain detailed and accurate safety information.

Conclusion: A Versatile and Indispensable Tool

This compound and its derivatives represent a class of compounds whose importance in modern organic synthesis, particularly in the pharmaceutical industry, cannot be overstated. The Boc protecting group provides a reliable and strategically valuable tool for the manipulation of amine functionalities, enabling the construction of complex molecular architectures with a high degree of control. From fundamental building blocks like tert-butyl (2-aminoethyl)carbamate to crucial drug intermediates, these reagents are indispensable for the advancement of medicinal chemistry and the development of new therapeutic agents. A thorough understanding of their synthesis, properties, and safe handling is essential for any researcher working at the forefront of chemical science.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. TERT-BUTYL N-(2-BROMOETHYL)CARBAMATE | CAS 39684-80-5 [matrix-fine-chemicals.com]

- 9. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 10. americanelements.com [americanelements.com]

- 11. benchchem.com [benchchem.com]

- 12. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to tert-Butyl N-ethylcarbamate: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of Amine Protection in Complex Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the precise manipulation of functional groups is paramount. Among the most ubiquitous and reactive functional groups is the amine. Its nucleophilicity and basicity are central to its role in forming a vast array of chemical bonds, yet these same properties present a significant challenge in multi-step syntheses. Unchecked reactivity can lead to a cascade of undesired side reactions, dramatically reducing the yield and purity of the target molecule. To navigate this, the strategic use of protecting groups is not merely a convenience but a cornerstone of synthetic efficiency.

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines, and for good reason. Its steric bulk effectively shields the nitrogen atom from participating in unwanted reactions, and it is stable to a wide range of nucleophilic and basic conditions. Crucially, it can be readily removed under mildly acidic conditions, a process that is often orthogonal to the cleavage of other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group.[1]

This guide provides a comprehensive technical overview of a specific and valuable Boc-protected amine: tert-butyl N-ethylcarbamate . We will delve into its fundamental physicochemical properties, provide a detailed and validated protocol for its synthesis, explore its analytical characterization, and discuss its applications as a versatile building block in drug development and complex organic synthesis.

Core Physicochemical and Structural Data

The foundational properties of a reagent are critical for its effective use in synthesis. The molecular formula of this compound is C7H15NO2. From this, the molecular weight is calculated to be 145.20 g/mol . While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on closely related analogs such as tert-butyl N-methylcarbamate.[2]

| Property | Value (Predicted/Calculated) |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~180-190 °C (Predicted) |

| Density | ~0.94 g/cm³ (Predicted) |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the reaction of ethylamine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. This reaction is a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.[3] The use of a base, such as triethylamine or sodium bicarbonate, is often employed to neutralize the carbonic acid byproduct.

Experimental Protocol

Materials:

-

Ethylamine (as a solution, e.g., 70% in water or 2.0 M in THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of the same solvent.

-

Add the di-tert-butyl dicarbonate solution dropwise to the stirred ethylamine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted Boc₂O and acidic byproducts) and then with brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation or flash column chromatography if necessary.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals:

-

A singlet integrating to 9 protons around δ 1.45 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A quartet integrating to 2 protons around δ 3.1-3.2 ppm, corresponding to the methylene (-CH₂-) group of the ethyl moiety, split by the adjacent methyl group.

-

A triplet integrating to 3 protons around δ 1.1 ppm, corresponding to the methyl (-CH₃) group of the ethyl moiety, split by the adjacent methylene group.

-

A broad singlet around δ 4.5-5.0 ppm for the N-H proton of the carbamate.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should exhibit five signals:

-

A signal around δ 156 ppm for the carbonyl carbon of the carbamate.

-

A signal around δ 79 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around δ 35 ppm for the methylene carbon of the ethyl group.

-

A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around δ 15 ppm for the methyl carbon of the ethyl group.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

-

A strong C=O stretching vibration for the carbamate carbonyl group, typically appearing around 1680-1700 cm⁻¹.

-

An N-H stretching vibration around 3300-3400 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

-

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its function as a protected form of ethylamine. The Boc group serves as a robust shield for the amine, allowing chemists to perform reactions on other parts of a molecule without interference from the nitrogen atom.[6]

Key Applications Include:

-

Pharmaceutical Synthesis: It is a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). By incorporating the Boc-protected ethylamine moiety, medicinal chemists can build molecular scaffolds and subsequently deprotect the amine at a later stage to introduce further functionality or to reveal a key pharmacophore.[7]

-

Peptide Synthesis: While less common for simple amines, the principle of Boc protection is fundamental to solid-phase peptide synthesis. It prevents the amine of one amino acid from reacting with the activated carboxyl group of another in an uncontrolled manner.

-

Building Block Chemistry: As a stable and easily handled liquid or low-melting solid, it serves as a convenient source of a mono-functionalized ethylamine equivalent for creating more complex building blocks for combinatorial chemistry and library synthesis.

The deprotection of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1] This process generates the free amine (as its corresponding salt), along with isobutylene and carbon dioxide as volatile byproducts, which simplifies the purification of the desired product.

Conclusion

This compound is a foundational reagent in the toolkit of the modern synthetic chemist. Its straightforward and high-yielding synthesis, coupled with the reliable and orthogonal nature of the Boc protecting group, makes it an indispensable intermediate. Understanding its properties, synthesis, and reactivity allows researchers and drug development professionals to strategically design and execute complex synthetic routes with greater efficiency and control, ultimately accelerating the discovery and production of novel molecules with therapeutic and technological potential.

References

-

PubChem. tert-butyl allyl(ethyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]

-

Pharmaffiliates. Tert-butyl (2-((3-oxobutyl)amino)ethyl)carbamate. [Link]

-

Matrix Fine Chemicals. TERT-BUTYL N-(2-BROMOETHYL)CARBAMATE. [Link]

-

ChemBK. tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate. [Link]

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 2-(methylamino)ethylcarbamate. [Link]

-

NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

-

NIST. tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook. [Link]

-

PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. National Center for Biotechnology Information. [Link]

-

Supporting Information. General procedure for N-Boc protection of amines. [Link]

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

ChemSynthesis. ethyl N-tert-butyl-N-nitrocarbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

Hoffman Fine Chemicals. tert-Butyl (S)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate. [Link]

-

ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate. [Link]

-

PubChemLite. Tert-butyl n-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate. [Link]

-

NIST. tert-Butyl carbanilate IR Spectrum. [Link]

Sources

- 1. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 2. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectral Data of tert-Butyl N-Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for tert-butyl N-ethylcarbamate. As a molecule incorporating the widely used tert-butoxycarbonyl (Boc) protecting group, a thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Molecular Structure and Spectroscopic Correlation

The structure of this compound contains several key functional groups that give rise to distinct signals in its NMR and IR spectra. The ethyl group (-CH2CH3), the carbamate linkage (-NHCOO-), and the tert-butyl group (-C(CH3)3) each provide a unique spectroscopic signature.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct sets of signals corresponding to the ethyl and tert-butyl groups, along with a broad signal for the N-H proton.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ | ~1.45 | Singlet | 9H |

| -CH₂CH₃ | ~1.12 | Triplet | 3H |

| -CH₂ CH₃ | ~3.15 | Quartet | 2H |

| -NH - | ~4.7 (variable) | Broad Singlet | 1H |

Interpretation of the ¹H NMR Spectrum:

-

t-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.45 ppm. The upfield chemical shift is characteristic of protons on sp³-hybridized carbons shielded by the electron-donating nature of the alkyl group.

-

Ethyl Group Protons (-CH₂CH₃):

-

The methyl protons (-CH₂CH₃ ) resonate as a triplet around 1.12 ppm due to coupling with the adjacent methylene protons (n+1 rule, 2+1=3).

-

The methylene protons (-CH₂ CH₃) appear as a quartet at approximately 3.15 ppm, a result of coupling to the three neighboring methyl protons (n+1 rule, 3+1=4). The downfield shift of this signal compared to the methyl protons is due to the deshielding effect of the adjacent electronegative nitrogen atom.

-

-

Amide Proton (-NH-): The carbamate N-H proton typically appears as a broad singlet around 4.7 ppm. Its chemical shift can be variable and is often concentration and solvent-dependent. The broadness of the peak is a result of quadrupole broadening and potential hydrogen bonding.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon environment within the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~28.4 |

| -C (CH₃)₃ | ~79.1 |

| -CH₂CH₃ | ~15.5 |

| -CH₂ CH₃ | ~36.0 |

| C =O | ~156.0 |

Interpretation of the ¹³C NMR Spectrum:

-

t-Butyl Carbons: The three equivalent methyl carbons (-C(CH₃ )₃) of the tert-butyl group give rise to a signal at approximately 28.4 ppm. The quaternary carbon (-C (CH₃)₃) appears further downfield at around 79.1 ppm due to the deshielding effect of the adjacent oxygen atom.

-